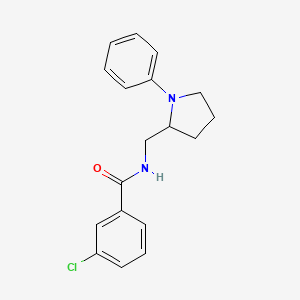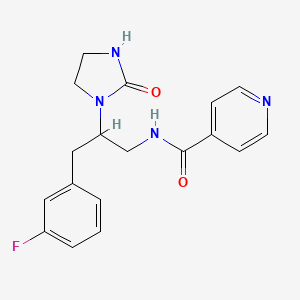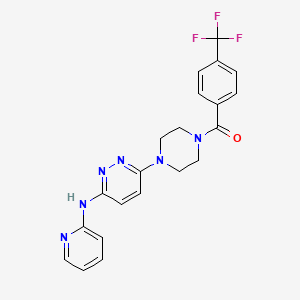
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and evaluation of these compounds for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of the compound was analyzed during the synthesis process . Single crystals were developed for further analysis .Chemical Reactions Analysis
The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Its efficacy was further evaluated by examining their IC90 values .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed during the synthesis process . The compound was found to be non-toxic to human cells .Wissenschaftliche Forschungsanwendungen
Herbicide Research
A study by Hilton et al. (1969) found that pyridazinone chemicals, similar in structure to the compound , can inhibit photosynthesis in plants. This suggests a potential application in herbicides, with specific reference to the pyridazinone compounds' impact on photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Synthesis of Novel Compounds
Research by Gaby et al. (2003) involved synthesizing novel compounds using pyridazinone, which is structurally related to the compound of interest. This indicates potential applications in developing new chemical entities for various purposes, including pharmaceuticals and materials science (Gaby et al., 2003).
Anticonvulsant Drug Research
Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including those with pyridazinone structures. These findings suggest the compound could have applications in the development of anticonvulsant drugs (Georges et al., 1989).
Analgesic and Anti-inflammatory Agent Synthesis
Research by Gökçe et al. (2005) focused on synthesizing new compounds with pyridazinone structures for potential use as analgesic and anti-inflammatory agents. This indicates possible applications in the pharmaceutical industry for pain and inflammation management (Gökçe et al., 2005).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including pyridazinone compounds, and evaluated their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-4-15(5-7-16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-3-1-2-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDLJXVEPUFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

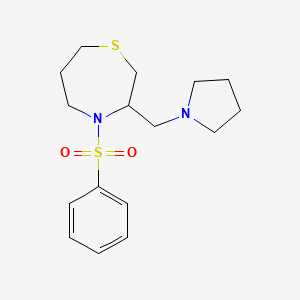
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)

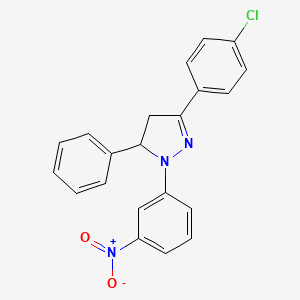

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)
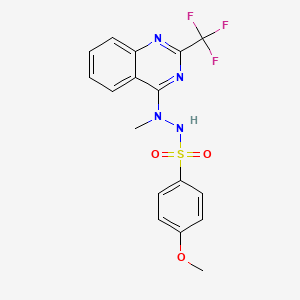
![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)
